4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide
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Overview
Description
4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide is a compound of significant interest in medicinal chemistry. It is known for its role as a building block in the synthesis of various drug candidates . This compound features a benzamide core structure, which is commonly found in many biologically active molecules.
Preparation Methods
The synthesis of 4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide can be achieved through multiple routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process can be optimized using a continuous flow microreactor system, which allows for precise control over reaction conditions and improved yields . Industrial production methods often employ similar strategies but on a larger scale, utilizing advanced equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or sodium borohydride.
Scientific Research Applications
4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a crucial intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide can be compared with other benzamide derivatives, such as:
N-(3-Amino-4-methylphenyl)benzamide: Similar in structure but with different functional groups, leading to varied biological activities.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial properties.
3-Acetoxy-2-methylbenzamide: Exhibits unique chemical reactivity and biological effects. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[1-(3-amino-4-methylbenzoyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C20H23N3O2/c1-13-2-3-17(12-18(13)21)20(25)23-10-8-15(9-11-23)14-4-6-16(7-5-14)19(22)24/h2-7,12,15H,8-11,21H2,1H3,(H2,22,24) |
InChI Key |
JJWMTEHPJDNAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)N)N |
Origin of Product |
United States |
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